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Compound of Interest

Compound Name: Darolutamide-d4

Cat. No.: B15544227 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational purposes for drug development

professionals. It is a synthesis of publicly available preclinical data from regulatory filings and

research publications. Darolutamide-d4 is a deuterated, stable isotope-labeled version of

darolutamide, used primarily as an internal standard in analytical assays. As its toxicological

profile is expected to be virtually identical to the active pharmaceutical ingredient, this guide

focuses on the preclinical toxicity of darolutamide.

Executive Summary
Darolutamide is a structurally distinct and potent second-generation androgen receptor inhibitor

(ARI). This document provides a comprehensive overview of its non-clinical toxicity profile,

drawing data from pivotal studies submitted for regulatory approval. The preclinical safety

evaluation of darolutamide has demonstrated a toxicity profile primarily characterized by

pharmacologically predictable effects on male reproductive organs. The compound is not

considered to have a relevant genotoxic potential for human use. Safety pharmacology studies

revealed no significant concerns for central nervous system or respiratory function at clinically

relevant exposures, and while cardiovascular effects were noted at high intravenous doses, the

risk appears low with oral administration. This guide summarizes key quantitative data, details

the experimental protocols of foundational toxicity studies, and visualizes relevant biological

and experimental pathways.
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Mechanism of Action: Androgen Receptor Inhibition
Darolutamide exerts its therapeutic effect by potently and competitively antagonizing the

androgen receptor (AR). Its mechanism involves a multi-faceted blockade of the AR signaling

pathway, which is critical for the growth and survival of prostate cancer cells.[1][2]

The key steps in this pathway and the points of inhibition by darolutamide are:

Competitive Binding: Androgens, such as testosterone and its more potent metabolite

dihydrotestosterone (DHT), diffuse into the cell and bind to the ligand-binding domain of the

AR in the cytoplasm. Darolutamide competes with these native androgens for the same

binding site.[1]

Inhibition of Nuclear Translocation: Upon androgen binding, the AR typically undergoes a

conformational change and translocates into the nucleus. Darolutamide binding prevents this

critical step, sequestering the receptor in the cytoplasm.[1][2][3]

Inhibition of AR-Mediated Transcription: Once in the nucleus, the activated AR dimerizes and

binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators to

initiate the transcription of target genes that promote cell proliferation and survival. By

preventing nuclear translocation, darolutamide effectively blocks this AR-mediated gene

transcription.[2][4]

This comprehensive inhibition of the AR signaling pathway leads to decreased proliferation of

prostate cancer cells and potent anti-tumor activity.[5][6]
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Figure 1: Mechanism of Action of Darolutamide on the Androgen Receptor Signaling Pathway.
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Summary of Non-Clinical Toxicity Studies
A series of non-clinical studies were conducted in accordance with international guidelines to

characterize the toxicological profile of darolutamide. These included single and repeat-dose

toxicity, genotoxicity, and safety pharmacology evaluations.

Acute and Repeat-Dose Toxicity
Repeat-dose toxicity studies were conducted in both rodent (rat) and non-rodent (dog) species

for up to 26 and 39 weeks, respectively. The primary and dose-limiting toxicities were

consistent with the anti-androgenic mechanism of action of darolutamide, manifesting as

effects on male reproductive organs.
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Study Type Species Duration
Dose Levels
(mg/kg/day)

Key Findings
& Observed
Effect Levels

Repeat-Dose Rat (Male) Up to 26 weeks

Not explicitly

stated, but

effects seen at

≥100

LOAEL: 100

mg/kg/day.

Findings: Atrophy

of prostate gland,

seminal vesicles,

testes, and

epididymides;

hypospermia.[7]

[8] This dose

represents ~0.6x

the human

exposure (AUC).

Repeat-Dose Dog (Male) Up to 39 weeks

Not explicitly

stated, but

effects seen at

≥50

LOAEL: 50

mg/kg/day.

Findings: Atrophy

of prostate gland,

seminal vesicles,

testes, and

epididymides;

hypospermia.[7]

[8] This dose

represents ~1x

the human

exposure (AUC).

Acute Toxicity Rat Single Dose 1000 Respiratory

effect (decreased

tidal volume).[1]

No traditional

LD50 data

available.

Overdose is not

expected to

cause systemic
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toxicity due to

saturable

absorption.[9]

LOAEL: Lowest Observed Adverse Effect Level. NOAEL (No Observed Adverse Effect Level)

values were not specified in the publicly available regulatory documents.

Genotoxicity
Darolutamide was evaluated in a standard battery of in vitro and in vivo genotoxicity assays.

Assay Type Test System
Metabolic
Activation

Result

Bacterial Reverse

Mutation

S. typhimurium & E.

coli (Ames Test)
With and Without Negative

Chromosomal

Aberration

Cultured Human

Lymphocytes
With and Without

Positive (at high

concentrations)

In vivo Micronucleus Rat Bone Marrow N/A Negative

In vivo Comet Assay
Rat Liver &

Duodenum
N/A Negative

Conclusion: Darolutamide did not induce mutations in the Ames assay and was not genotoxic

in vivo. While clastogenic effects were seen in vitro, the overall evidence indicates that

darolutamide does not possess a relevant genotoxic potential for human use.

Carcinogenicity and Reproductive Toxicity
Carcinogenicity: Long-term carcinogenicity studies with darolutamide have not been

conducted.

Reproductive and Developmental Toxicity:

Male Fertility: As noted in the repeat-dose studies, darolutamide administration led to

atrophy of male reproductive organs and hypospermia in rats and dogs, which is
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consistent with its potent anti-androgenic pharmacology.[7][8]

Embryo-Fetal Development: Specific animal embryo-fetal developmental toxicology

studies were not conducted with darolutamide. However, based on its mechanism of

action, it may cause fetal harm, and it is contraindicated for use in women who are or may

become pregnant.[4]

Safety Pharmacology
Safety pharmacology studies were conducted to assess the potential effects of darolutamide on

the central nervous, cardiovascular, and respiratory systems.
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System Study Type
Key Findings &
Quantitative Data

Central Nervous System

(CNS)
In vivo (Rodent)

Preclinical studies

demonstrated low penetration

of the blood-brain barrier.[10]

[11] No seizure potential was

observed in preclinical studies.

[12]

Cardiovascular In vitro hERG Assay

Low-potency hERG channel

blocker. Darolutamide IC50:

87.9 µM Keto-darolutamide

IC50: 8.0 µM[5]

In vivo (Dog)

IV Bolus (10-20 mg/kg):

Caused marked vasodilation

and decreased arterial blood

pressure. Oral Repeat-Dose

(up to 400 mg/kg/day): No

remarkable changes in ECG

parameters or arterial blood

pressure.[1][5]

Respiratory In vivo (Rat)

Single Oral Dose (1000

mg/kg): Decrease in tidal

volume. Oral Repeat-Dose: No

adverse respiratory effects

noted in rats or dogs.[1]

Experimental Protocols
The following sections describe the general methodologies used in the key non-clinical safety

studies. Specific details such as the number of animals per group were not consistently

available in public documents.

Repeat-Dose Toxicity Studies
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Objective: To evaluate the potential toxicity of darolutamide following repeated oral

administration in a rodent and a non-rodent species.

Test Systems: Male and female Sprague-Dawley rats (up to 26 weeks) and Beagle dogs (up

to 39 weeks).

Administration: Oral gavage, administered daily.

Methodology: Animals were assigned to control and multiple dose groups. The studies

included comprehensive monitoring of clinical signs, body weight, food consumption,

ophthalmology, electrocardiography (in dogs), clinical pathology (hematology, coagulation,

and serum chemistry), and urinalysis. At termination, a full necropsy was performed, organs

were weighed, and a comprehensive set of tissues was collected for histopathological

examination.

Key Endpoints: Identification of target organs of toxicity, characterization of the dose-

response relationship, and determination of effect levels (e.g., LOAEL).

Genotoxicity Assays
Objective: To assess the potential for darolutamide to induce gene mutations or

chromosomal damage.

Protocols:

Ames Test: Standard bacterial strains were exposed to darolutamide at various

concentrations, with and without an exogenous metabolic activation system (S9 mix), to

detect the induction of reverse mutations.

In Vitro Chromosomal Aberration Assay: Human peripheral blood lymphocytes were

incubated with various concentrations of darolutamide, with and without S9 mix. Cells

were harvested at a pre-determined time, and metaphase chromosomes were examined

for structural aberrations.

In Vivo Micronucleus Test: Rats were administered darolutamide, and bone marrow was

collected to assess the frequency of micronucleated polychromatic erythrocytes, an

indicator of chromosomal damage.
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Safety Pharmacology Core Battery
Objective: To investigate potential adverse effects on vital organ systems (CNS,

cardiovascular, respiratory) in accordance with ICH S7A and S7B guidelines.

Protocols:

Cardiovascular (In Vitro): The potential for inhibition of the hERG potassium channel, a

surrogate for proarrhythmic risk, was assessed using a patch-clamp assay in a

mammalian cell line expressing the hERG channel.

Cardiovascular (In Vivo): Telemetered or anesthetized Beagle dogs were administered

darolutamide to evaluate effects on blood pressure, heart rate, and electrocardiogram

(ECG) parameters.

Respiratory (In Vivo): Rats were administered darolutamide, and respiratory function was

assessed using whole-body plethysmography to measure parameters such as respiratory

rate and tidal volume.
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Figure 2: Generalized Workflow for Non-Clinical Toxicology Assessment of Darolutamide.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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